1-(3-(Pyridin-4-yloxy)pyrrolidin-1-yl)-2-(m-tolyl)ethanone
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Description
“1-(3-(Pyridin-4-yloxy)pyrrolidin-1-yl)-2-(m-tolyl)ethanone” is a chemical compound with the molecular formula C18H20N2O2 . It is intended for research use only and is not for human or veterinary use.
Molecular Structure Analysis
The molecular structure of “1-(3-(Pyridin-4-yloxy)pyrrolidin-1-yl)-2-(m-tolyl)ethanone” is represented by the molecular formula C18H20N2O2 . The exact structure would require more specific information or analysis.Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(3-(Pyridin-4-yloxy)pyrrolidin-1-yl)-2-(m-tolyl)ethanone” include its molecular formula (C18H20N2O2) and molecular weight (296.37) .Scientific Research Applications
Catalytic Behavior in Polymerization
Research has shown that complexes containing ligands related to 1-(3-(Pyridin-4-yloxy)pyrrolidin-1-yl)-2-(m-tolyl)ethanone demonstrate catalytic behavior towards the polymerization of ε-caprolactone and l-lactide, indicating potential applications in the production of biodegradable plastics. Magnesium-based complexes, in particular, have exhibited higher activity, likely due to the greater ionic character of magnesium, suggesting a promising avenue for more efficient catalysts in polymer synthesis (Wang et al., 2012).
Synthesis of Pyrrolidines
Another application is found in the stereospecific synthesis of pyrrolidines with varied configurations via 1,3-dipolar cycloadditions to sugar-derived enones. This process, utilizing enantiomerically pure pyrrolidines obtained from stabilized azomethine ylides, demonstrates the versatility of 1-(3-(Pyridin-4-yloxy)pyrrolidin-1-yl)-2-(m-tolyl)ethanone-related compounds in synthesizing complex organic structures with potential applications in medicinal chemistry and drug design (Oliveira Udry et al., 2014).
Catalytic Behavior Towards Ethylene Reactivity
Compounds synthesized from 1-(6-(quinoxalin-2-yl)pyridin-2-yl)ethanone, closely related to the target compound, have been explored for their catalytic behavior toward ethylene reactivity, showing good activities for oligomerization and polymerization. This suggests potential applications in the chemical industry, particularly in the production of polyethylene and related polymers (Sun et al., 2007).
Synthesis of Conducting Polymers
Research into the synthesis of poly-[2,5-di(thiophen-2-yl)-1H-pyrrole] derivatives, including compounds with substituents related to 1-(3-(Pyridin-4-yloxy)pyrrolidin-1-yl)-2-(m-tolyl)ethanone, has shown promising results in the creation of conducting polymers. These materials exhibit good thermal stability and electrical conductivity, indicating potential applications in electronic devices and sensors (Pandule et al., 2014).
properties
IUPAC Name |
2-(3-methylphenyl)-1-(3-pyridin-4-yloxypyrrolidin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-14-3-2-4-15(11-14)12-18(21)20-10-7-17(13-20)22-16-5-8-19-9-6-16/h2-6,8-9,11,17H,7,10,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAKVBHVHUGSTOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)N2CCC(C2)OC3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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